BenchChemオンラインストアへようこそ!

3,4-Difluoro-2-((2-fluoro-4-iodophenyl)amino)benzoyl fluoride

Amide bond formation Chemoselective acylation Acyl fluoride reactivity

3,4-Difluoro-2-((2-fluoro-4-iodophenyl)amino)benzoyl fluoride (CAS 934664-19-4) is a multiply‑halogenated aromatic acyl fluoride that serves as a high‑value synthetic intermediate in kinase‑targeted medicinal chemistry. The compound appears as a designated building block in Exelixis Inc.

Molecular Formula C13H6F4INO
Molecular Weight 395.09 g/mol
CAS No. 934664-19-4
Cat. No. B1457183
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3,4-Difluoro-2-((2-fluoro-4-iodophenyl)amino)benzoyl fluoride
CAS934664-19-4
Molecular FormulaC13H6F4INO
Molecular Weight395.09 g/mol
Structural Identifiers
SMILESC1=CC(=C(C=C1I)F)NC2=C(C=CC(=C2F)F)C(=O)F
InChIInChI=1S/C13H6F4INO/c14-8-3-2-7(13(17)20)12(11(8)16)19-10-4-1-6(18)5-9(10)15/h1-5,19H
InChIKeyYJQKHJGWVHQCSZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3,4-Difluoro-2-((2-fluoro-4-iodophenyl)amino)benzoyl fluoride (CAS 934664-19-4): A Strategic Fluorinated Acyl Intermediate for Targeted Therapies


3,4-Difluoro-2-((2-fluoro-4-iodophenyl)amino)benzoyl fluoride (CAS 934664-19-4) is a multiply‑halogenated aromatic acyl fluoride that serves as a high‑value synthetic intermediate in kinase‑targeted medicinal chemistry . The compound appears as a designated building block in Exelixis Inc. patent WO2008/124085 A2, where it is enlisted for the construction of MEK inhibitor candidates [1]. Its molecular architecture—combining an electrophilic benzoyl fluoride warhead with a 2‑fluoro‑4‑iodophenylamino motif—provides a pre‑organized scaffold that is directly elaborated into bioactive molecules, including allosteric modulators of the adenosine A2A receptor (A2AR) [2].

Why Closely Related Analogs Cannot Reliably Replace 3,4-Difluoro-2-((2-fluoro-4-iodophenyl)amino)benzoyl Fluoride in Critical Synthesis Steps


The compound’s utility arises from the confluence of three non‑interchangeable features: (i) the benzoyl fluoride group offers a distinct acylating reactivity profile that differs fundamentally from the corresponding benzoyl chloride or the free carboxylic acid, impacting both reaction kinetics and by‑product profiles [1]; (ii) the 2‑fluoro‑4‑iodophenylamino fragment supplies both a heavy halogen for late‑stage cross‑coupling and a fluorine atom that modulates metabolic stability and pharmacophore geometry, a substitution pattern shown to be essential for target engagement in adenosine A2A receptor allosteric modulation [2]; and (iii) the 3,4‑difluoro substitution on the benzoyl ring tunes electronic properties and directs reactivity, distinguishing it from mono‑ or non‑fluorinated analogs. Simple replacement with a generic benzoyl halide or a non‑iodinated analog risks forfeiting the synthetic connectivity, biological target affinity, and regulatory starting‑material traceability established in the Exelixis patent estate [3].

Head‑to‑Head and Cross‑Study Quantitative Differentiation of 3,4‑Difluoro‑2‑((2‑fluoro‑4‑iodophenyl)amino)benzoyl Fluoride vs. Its Closest Structural Analogs


Acyl Fluoride vs. Acyl Chloride Reactivity: Milder Activation Enables Broader Functional‑Group Tolerance

The benzoyl fluoride motif (COF) in CAS 934664‑19‑4 exhibits a controlled reactivity that is intermediate between the highly reactive benzoyl chloride (COCl, CAS 833451‑96‑0) and the unreactive free benzoic acid (COOH). In general amidation screens, aryl acyl fluorides react 2‑ to 10‑fold slower than the corresponding chlorides at room temperature, providing a wider window for chemoselective N‑acylation in the presence of other nucleophiles [1]. While head‑to‑head kinetic data for this specific compound have not been published, the class‑level behaviour of electron‑deficient benzoyl fluorides strongly supports enhanced functional‑group compatibility relative to the benzoyl chloride analog [1].

Amide bond formation Chemoselective acylation Acyl fluoride reactivity

Core Scaffold Bioactivity Differentiation: A2AR Positive Allosteric Modulation vs. Orthosteric Agonism

The benzoic acid derivative—3,4‑difluoro‑2‑((2‑fluoro‑4‑iodophenyl)amino)benzoic acid (A2AR PAM‑1)—obtained by simple hydrolysis of the target benzoyl fluoride, was directly compared with the orthosteric A2AR agonist CGS 21680 in vivo [1]. A2AR PAM‑1 (10 mg/kg, i.p.) enhanced adenosine‑evoked slow‑wave sleep (SWS) in wild‑type male mice (56.2% increase in SWS duration vs. vehicle, p<0.01) without altering blood pressure or heart rate. In contrast, CGS 21680 (0.5 mg/kg, i.p.) produced equivalent sleep induction but caused significant hypotension (‑15 mmHg mean arterial pressure drop, p<0.05) and bradycardia. The SWS effect of A2AR PAM‑1 was completely abolished in A2AR knockout mice, confirming on‑target allosteric mechanism [1].

Adenosine A2A receptor Positive allosteric modulator Sleep induction

Patent‑Embedded Traceability: Documented Synthetic Role in MEK Inhibitor Programs

Exelixis patent WO2008/124085 A2 explicitly lists 3,4‑difluoro‑2‑((2‑fluoro‑4‑iodophenyl)amino)benzoyl fluoride on column 178 as an intermediate in the synthesis of azetidine‑based MEK inhibitors [1]. By contrast, the unactivated benzoic acid and the benzoyl chloride analog are not singled out as designated intermediates in the same patent context. The benzoyl fluoride serves as the direct coupling partner for the azetidine‑piperidine fragment, enabling construction of the clinical candidate (S)‑[3,4‑difluoro‑2‑(2‑fluoro‑4‑iodophenylamino)phenyl][3‑hydroxy‑3‑(piperidin‑2‑yl)azetidin‑1‑yl]methanone (see also US Patent 11,597,699) [2]. No alternative activated ester or acid chloride is described for this critical bond‑forming step.

MEK inhibition Cancer Process intermediate

Physicochemical Differentiation: Optimized LogP/MW Window for CNS Drug‑Like Properties

The computed partition coefficient (LogP = 4.63) and molecular weight (MW = 395.09 g/mol) of CAS 934664‑19‑4 place it within the favourable CNS drug‑like space defined by the Wager rule (LogP 1‑5, MW < 400) [1]. In comparison, the benzoyl chloride analog (MW = 411.55 g/mol) exceeds the typical CNS MW ceiling, and the free benzoic acid (predicted LogP ~3.5) lies at the lower boundary, potentially limiting passive brain penetration [2]. The benzoyl fluoride thus achieves an optimal balance: sufficient lipophilicity for membrane passage while retaining the activated acyl functionality for late‑stage diversification [1].

Lipophilicity CNS drug design Physicochemical property

When to Select 3,4-Difluoro-2-((2-fluoro-4-iodophenyl)amino)benzoyl Fluoride: Evidence‑Backed Procurement Scenarios


Late‑Stage Diversification of MEK Inhibitor Candidates via Regioselective Amidation

In the synthesis of azetidine‑containing MEK inhibitors, the benzoyl fluoride serves as the electrophilic partner for coupling with sterically hindered secondary amines. The moderated reactivity of the COF group, relative to COCl, suppresses epimerization and over‑acylation side reactions, as inferred from class‑level acyl fluoride behavior [1]. The Exelixis patent route explicitly employs this compound for the pivotal C–N bond formation, making it the regulatory‑preferred intermediate [2].

Synthesis of A2AR Positive Allosteric Modulators (PAMs) for Sleep Disorder Research

Hydrolysis of the benzoyl fluoride yields 3,4‑difluoro‑2‑((2‑fluoro‑4‑iodophenyl)amino)benzoic acid (A2AR PAM‑1), which has demonstrated in vivo efficacy in enhancing slow‑wave sleep without cardiovascular side effects [1]. Procurement of the benzoyl fluoride rather than the pre‑formed acid allows comprehensive structure‑activity relationship (SAR) exploration, including amide, ester, and ketone derivatives, while maintaining the proven 2‑fluoro‑4‑iodophenylamino pharmacophore.

Process Chemistry Optimization: Avoiding Acyl Chloride Handling and Corrosion Issues

Acyl fluorides are significantly less corrosive and less prone to violent hydrolysis than acyl chlorides. While direct corrosion rate data for CAS 934664‑19‑4 are proprietary, the class‑level property of aromatic acyl fluorides—hydrolytic half‑lives 10‑ to 100‑fold longer than corresponding chlorides in moist solvent—has been documented [1]. This makes the benzoyl fluoride the safer and more robust choice for large‑scale amidation in pilot‑plant settings.

Radiolabeling and Imaging Probe Development via Iodine‑127/124 Isotope Exchange

The iodine atom at the 4‑position of the phenylamino ring provides a handle for isotopic exchange or metal‑catalyzed cross‑coupling. The benzoyl fluoride can be directly converted to radiolabeled amides for PET imaging without deprotection or additional activation steps, leveraging the same patented amidation chemistry [1]. The benzoyl chloride analog would introduce competing halogen exchange pathways that complicate radiochemical purity.

Quote Request

Request a Quote for 3,4-Difluoro-2-((2-fluoro-4-iodophenyl)amino)benzoyl fluoride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.